molecular formula C26H31FN4O4 B065654 N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide CAS No. 176378-79-3

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide

カタログ番号 B065654
CAS番号: 176378-79-3
分子量: 482.5 g/mol
InChIキー: ISNRNGMGJWVODT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, also known as FLAP inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. The FLAP inhibitor is an important drug target for the treatment of various inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.

作用機序

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor works by inhibiting the enzyme 5-lipoxygenase-activating protein (N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide), which is involved in the production of leukotrienes. Leukotrienes are lipid mediators of inflammation that are produced by leukocytes. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor prevents the binding of arachidonic acid to N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, which is the first step in the production of leukotrienes. This results in a decrease in the production of leukotrienes and a reduction in inflammation.
Biochemical and Physiological Effects:
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has also been found to reduce the infiltration of inflammatory cells into tissues. Additionally, it has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.

実験室実験の利点と制限

One of the advantages of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor in lab experiments is that it is a selective inhibitor of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide and does not affect other enzymes involved in the production of eicosanoids. This makes it a useful tool for studying the role of leukotrienes in various inflammatory diseases. However, one of the limitations of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor is that it has poor solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor research. One direction is to explore its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease, multiple sclerosis, and psoriasis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need to develop more potent and selective N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitors with improved solubility and pharmacokinetic properties.

合成法

The synthesis of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor involves a series of chemical reactions, including condensation, reduction, and acylation. The starting material is 4-fluoroacetophenone, which is condensed with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-4-oxo-2-pyrazoline. The pyrazoline is then reduced with sodium borohydride to form 1-(4-fluorophenyl)-3-methyl-4-hydroxypyrazoline. The final step involves acylation of the hydroxypyrazoline with N-(tert-butoxycarbonyl)-3,5-ditert-butyl-4-hydroxybenzamide to form the N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor.

科学的研究の応用

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been found to be effective in reducing inflammation in animal models of asthma, rheumatoid arthritis, and atherosclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

特性

CAS番号

176378-79-3

製品名

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide

分子式

C26H31FN4O4

分子量

482.5 g/mol

IUPAC名

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide

InChI

InChI=1S/C26H31FN4O4/c1-25(2,3)17-12-14(13-18(20(17)32)26(4,5)6)22(33)29-19-21(28)31(24(35)30(7)23(19)34)16-10-8-15(27)9-11-16/h8-13,32H,28H2,1-7H3,(H,29,33)

InChIキー

ISNRNGMGJWVODT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

正規SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

同義語

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。